[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
Description
[(3-Methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoate is a synthetic organic compound featuring a benzothiadiazine core substituted with a 1,1-dioxo group and a butanoate ester linked to a (3-methoxyphenyl)carbamoyl moiety. The 3-methoxyphenyl group and carbamoyl ester functionalities likely influence solubility, bioavailability, and target-binding specificity. Structural analogs of this compound have been studied for their synthetic challenges and reactivity patterns, particularly regarding regioselective modifications of the benzothiadiazine ring .
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-28-15-7-4-6-14(12-15)21-19(24)13-29-20(25)11-5-10-18-22-16-8-2-3-9-17(16)30(26,27)23-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKMYNOYRPCPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazine ring, followed by the introduction of the methoxyphenyl group and the butanoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds similar to [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate exhibit significant anticancer properties. A study highlighted the potential of these derivatives to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The docking studies indicate that it could be optimized for anti-inflammatory applications, potentially leading to the development of new therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition. This suggests potential uses in developing new antibiotics or antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Carbamoylation : Introducing the carbamoyl group to enhance biological activity.
- Coupling Reactions : Linking the benzothiadiazin moiety through various coupling strategies to achieve desired properties.
The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer effects of derivatives related to this compound on human cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity against breast and colon cancer cells. This underscores the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Anti-inflammatory Evaluation
Another investigation focused on the anti-inflammatory potential of this compound. Through molecular docking simulations, researchers identified key interactions with the active site of 5-lipoxygenase. The findings suggest that further development could yield effective anti-inflammatory drugs .
Mechanism of Action
The mechanism by which [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Stability : The 1,1-dioxo group in benzothiadiazine derivatives is generally stable under physiological conditions, but the carbamoyl ester may be susceptible to hydrolysis by esterases.
- Target Affinity : Benzothiadiazine analogs with electron-withdrawing groups (e.g., sulfonyl or carbamoyl) show increased binding to cyclooxygenase (COX) enzymes . The 3-methoxyphenyl group may further modulate selectivity.
Biological Activity
The compound [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a naphthyridine structure and various functional groups that suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structure features a naphthyridine core that is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.4 g/mol |
| Functional Groups | Carbamoyl, Carboxylate |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, 4-[(3-methoxyphenyl)carbamoyl]butanoic acid has demonstrated anti-cancer potential against several cancer cell lines, including breast and colon cancer cells . The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the benzothiadiazine moiety may enhance its ability to disrupt bacterial cell membranes .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Modulation : The compound could influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
Several studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Study on Cancer Cells : A study conducted on human breast cancer cells showed a significant reduction in cell viability when treated with the compound at concentrations of 10 µM and 20 µM over 48 hours .
- Animal Model for Inflammation : An animal model demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models compared to control groups .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoate?
- Methodological Answer : Begin by identifying reactive functional groups (e.g., carbamoyl, benzothiadiazin) to plan sequential coupling reactions. For example, use a multi-step protocol involving:
Nucleophilic substitution to attach the 3-methoxyphenyl group.
Amidation for carbamoyl linkage, employing reagents like EDCI/HOBt in anhydrous DMF .
Esterification of the butanoate moiety under reflux with catalytic acid (e.g., H₂SO₄) .
Monitor intermediates via TLC and purify via column chromatography. Optimize solvent polarity for recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine:
- ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on aromatic (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) signals .
- IR spectroscopy to confirm carbamoyl (N–H stretch ~3300 cm⁻¹) and sulfonamide (S=O ~1350–1150 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallographic data be resolved?
- Methodological Answer :
Re-refine crystallographic data using SHELXL to check for overlooked disorder or thermal motion artifacts.
Validate NMR assignments via 2D experiments (e.g., COSY, HSQC) to rule out signal overlap .
Compare bond lengths/angles from X-ray structures (e.g., C–N: ~1.32 Å in benzothiadiazin cores ) with DFT-optimized geometries .
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution), requiring variable-temperature NMR studies .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion .
- Temperature control : Crystallize at 4°C to reduce nucleation sites.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to stabilize π-π stacking in benzothiadiazin moieties .
Validate crystal quality via ORTEP-3 visualizations to assess thermal ellipsoids and disorder .
Q. Which computational methods are suitable for studying electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., benzothiadiazin as an electron-deficient core ).
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra (λmax ~300–400 nm for conjugated systems) and compare with experimental data .
Use software like Gaussian 16 with B3LYP/6-31G(d) basis sets, referencing crystallographic coordinates for accuracy .
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) be analyzed experimentally and computationally?
- Methodological Answer :
- X-ray crystallography : Identify H-bond networks (e.g., N–H···O=S interactions in benzothiadiazin ) and π-π distances (<3.5 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., using CrystalExplorer) to map electrostatic complementarity .
- Molecular dynamics (MD) simulations : Probe solvent-accessible surfaces to assess stability in polar/nonpolar environments .
Data Conflict Resolution
Q. How to address discrepancies in melting point and solubility data across studies?
- Methodological Answer :
Standardize measurement conditions : Use differential scanning calorimetry (DSC) for melting points and quantify solubility via UV-Vis at controlled pH/temperature .
Check polymorphic forms : Perform PXRD to identify crystalline vs. amorphous phases affecting solubility .
Replicate synthesis : Ensure consistent purification (e.g., recrystallization from identical solvents) to minimize batch variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
